Technical Documentation Center
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Fluoro-1-phenyl-1H-pyrazol-4-amine HCl
Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Fluoro-1-phenyl-1H-pyrazol-4-amine HCl
Executive Summary
The 5-fluoro-1-phenyl-1H-pyrazol-4-amine scaffold represents a high-value pharmacophore in modern kinase inhibitor design. Unlike its non-fluorinated analogs, the inclusion of the C5-fluorine atom introduces unique electronic and physicochemical properties that modulate metabolic stability (blocking C5-oxidation), alter the dipole moment for improved hinge binding, and fine-tune the acidity of the N-H bond in urea-based inhibitors.
This application note details the specific synthetic handling of the hydrochloride salt form of this building block. We provide optimized protocols for two critical transformations:
-
Urea Ligation: For the synthesis of "Type II" DFG-out inhibitors (e.g., VEGFR, p38 MAPK, RAF targets).
-
Heteroaryl Coupling (SNAr): For the synthesis of "Type I" hinge-binding motifs (e.g., CDK, JAK targets).
Chemical Profile & Handling
The "Fluorine Effect" on Reactivity
The presence of the fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density of the pyrazole ring compared to the 5-H or 5-methyl analogs.
-
Consequence: The C4-amine is less nucleophilic. Standard coupling conditions used for aniline or simple pyrazoles may result in sluggish reaction rates or incomplete conversion.
-
Solution: Protocols must utilize stronger bases or higher temperatures/catalysis compared to standard aminopyrazoles.
Handling the Hydrochloride Salt
The precursor is supplied as a hydrochloride salt (HCl).
-
Critical Step: The amine is protonated (
) and non-nucleophilic in this state. -
Requirement: In situ neutralization with a tertiary amine base (e.g., DIPEA, TEA) is mandatory before the addition of electrophiles.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthesis pathways for Type I and Type II kinase inhibitors using the 5-fluoro-pyrazole core.
Protocol A: Urea Synthesis (Type II Inhibitors)
This protocol describes the coupling of the pyrazole amine with an aryl isocyanate to form a diaryl urea, a classic motif found in drugs like Sorafenib or Regorafenib.
Reagents & Equipment
-
Starting Material: 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl (1.0 equiv)
-
Electrophile: Aryl Isocyanate (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Atmosphere: Nitrogen or Argon (balloon pressure)
Step-by-Step Methodology
-
Desalting (Critical):
-
Charge a flame-dried round-bottom flask with the pyrazole amine HCl salt (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Add DIPEA (2.5 equiv) dropwise at 0°C.
-
Observation: The suspension should clarify as the free base is liberated and the amine HCl dissolves (or forms a soluble DIPEA-HCl salt). Stir for 15 minutes at 0°C.
-
-
Coupling:
-
Dissolve the Aryl Isocyanate (1.1 equiv) in a minimal amount of DCM.
-
Add the isocyanate solution dropwise to the pyrazole mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 4–12 hours. Monitor by TLC or LCMS.[1]
-
-
Work-up & Purification:
-
Quench: Add a small amount of MeOH (0.5 mL) to scavenge excess isocyanate.
-
Isolation: Urea products often precipitate from DCM.
-
If precipitate forms: Filter the solid, wash with cold DCM and Et2O.
-
If soluble: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/unreacted amine), then Brine. Dry over Na2SO4 and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Troubleshooting
| Issue | Cause | Solution |
| No Reaction | Amine still protonated. | Ensure DIPEA > 2.0 equiv. Switch solvent to THF if solubility is poor. |
| Low Yield | Fluorine reduces nucleophilicity. | Heat to 50°C (in THF) or use a catalyst (DMAP, 0.1 equiv). |
Protocol B: Heteroaryl Coupling (Type I Inhibitors)
This protocol targets the synthesis of hinge-binding motifs via Nucleophilic Aromatic Substitution (SNAr) with 2,4-dichloropyrimidine.
Mechanistic Insight
The reaction between an aminopyrazole and 2,4-dichloropyrimidine is regioselective. The C4-chlorine is more electrophilic than the C2-chlorine. However, the reduced nucleophilicity of the 5-fluoro-4-aminopyrazole requires thermal activation.
Reagents
-
Nucleophile: 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl (1.0 equiv)
-
Electrophile: 2,4-Dichloropyrimidine (1.2 equiv)
-
Base: DIPEA (3.0 equiv) or K2CO3 (3.0 equiv)
-
Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)
Step-by-Step Methodology
-
Preparation:
-
In a pressure vial or microwave tube, suspend the pyrazole amine HCl (1.0 equiv) and 2,4-dichloropyrimidine (1.2 equiv) in n-BuOH (concentration 0.2 M).
-
Add DIPEA (3.0 equiv).
-
-
Thermal Reaction:
-
Method A (Oil Bath): Heat to 100°C–110°C for 12–24 hours.
-
Method B (Microwave - Recommended): Irradiate at 120°C for 30–60 minutes.
-
Note: The fluorine atom deactivates the amine, making Method B significantly more efficient.
-
-
Work-up:
-
Cool to RT. The product often precipitates directly from n-BuOH.
-
Filter the solid and wash with cold EtOH.
-
If no precipitate: Evaporate n-BuOH (azeotrope with heptane if necessary), redissolve in EtOAc, wash with water, and purify via chromatography.
-
Analytical Validation (Expected Data)
-
1H NMR: Look for the disappearance of the broad amine singlet (~3.5-5.0 ppm) and the appearance of a downfield NH singlet (>9.0 ppm) indicating heteroaryl coupling.
-
19F NMR: The fluorine signal (typically -150 to -170 ppm) is a diagnostic handle. It often shifts slightly (1-2 ppm) upon coupling, confirming the integrity of the pyrazole ring.
Synthesis Pathway Diagram
Figure 2: Mechanistic flow of the SNAr coupling. The 5-Fluoro group raises the activation energy of the initial nucleophilic attack, necessitating thermal driving force.
References
-
Fluorine in Medicinal Chemistry
-
Haghi, B. et al. "Fluorination Effects on NOS Inhibitory Activity of Pyrazoles." Molecules, 2015.[2]
-
-
Pyrazole-Urea Kinase Inhibitors
- Dumas, J. et al. "Discovery of Urea-Based Kinase Inhibitors: p38 and VEGFR." Current Opinion in Drug Discovery & Development.
-
(Contextual match from Search 1.2/1.4)
-
Regioselectivity of SNAr on Pyrimidines
- Koo, S. et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry.
-
General Pyrazole Synthesis Protocols
- BenchChem Application Note. "Synthesis of Pyrazole-Based Kinase Inhibitors."
Sources
Application Note: Nucleophilic Substitution Strategies for 5-Fluoro-1-phenyl-1H-pyrazol-4-amine
Application Note: Nucleophilic Substitution Strategies for 5-Fluoro-1-phenyl-1H-pyrazol-4-amine
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of 5-fluoro-1-phenyl-1H-pyrazol-4-amine , a scaffold characterized by a unique "push-pull" electronic conflict that complicates standard nucleophilic substitution strategies.
Executive Summary
5-fluoro-1-phenyl-1H-pyrazol-4-amine (FPPA ) represents a specialized scaffold in kinase inhibitor discovery and agrochemistry. Its utility is defined by the bioisosteric properties of the fluorine atom (metabolic stability, dipole modulation) and the synthetic versatility of the primary amine.
However, FPPA presents a distinct reactivity challenge :
-
The Goal: Nucleophilic Aromatic Substitution (
) to functionalize the C5 position (displacing Fluorine). -
The Problem: The C4-amino group is strongly electron-donating (
effect), rendering the pyrazole ring electron-rich and deactivating the C5-fluorine toward classical mechanisms.
This guide details three validated protocols to overcome this electronic mismatch, ranging from chemoselective amine functionalization to advanced photoredox catalysis for C-F activation.
Chemical Profile & Mechanistic Analysis[1][2][3]
Electronic Structure
The reactivity of FPPA is governed by the competition between the withdrawing effect of the C5-Fluorine and the donating effect of the C4-Amine.
-
C4-Amine (
): Acts as a strong resonance donor. This increases electron density at C3 and C5, making the ring resistant to nucleophilic attack (which requires an electron-deficient -system). -
C5-Fluorine (
): strong -acceptor (inductive) but weak -donor. While F is typically a good leaving group in due to the polarization of the C-F bond, this is only effective if the transition state (Meisenheimer complex) can be stabilized. In FPPA, the ring is too electron-rich to stabilize the anionic intermediate under standard thermal conditions.
Reactivity Pathways Diagram
The following logic map illustrates the decision-making process for functionalizing FPPA.
Figure 1: Strategic reactivity map for FPPA. Pathway B requires overcoming the electronic deactivation caused by the amine.
Experimental Protocols
Protocol A: Chemoselective N-Acylation (The "Nucleophile" Route)
Objective: Functionalize the C4-amine without disturbing the C5-fluorine. This is critical for synthesizing kinase inhibitor hinges where the H-bond donor/acceptor motif is required.
Rationale: The C5-fluorine exerts an inductive withdrawing effect (
Materials:
-
Substrate: FPPA (1.0 equiv)
-
Electrophile: Acid Chloride (1.1 equiv) or Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent: Anhydrous DMF or THF
Step-by-Step Procedure:
-
Preparation: Dissolve FPPA (1.0 mmol, 177 mg) in anhydrous THF (5 mL) under
atmosphere. -
Base Addition: Add DIPEA (2.5 mmol, 435
L). Stir for 5 minutes at . -
Electrophile Addition:
-
Method A (Acid Chloride): Add acid chloride dropwise at
. -
Method B (Coupling): Pre-activate carboxylic acid with HATU in a separate vial for 10 mins, then add to the FPPA solution.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitor via LC-MS. The inductive effect of F may slow conversion compared to standard pyrazoles.
-
Workup: Quench with saturated
. Extract with EtOAc ( ). Wash combined organics with brine. -
Purification: Flash chromatography (Hexanes/EtOAc).
Data Validation:
-
Expected Result: Formation of amide bond. C-F bond remains intact (verify via
NMR, signal typically to ppm).
Protocol B: Photoredox-Catalyzed C5-Defluoroamination (The "Electrophile" Route)
Objective: Displace the C5-Fluorine with a secondary amine nucleophile.
Challenge: Standard thermal
Reference Grounding: Based on methodologies for electron-rich fluoroarenes utilizing acridinium photocatalysts [1].
Materials:
-
Substrate: FPPA (1.0 equiv)
-
Nucleophile: Morpholine or Piperidine (2.0 equiv)
-
Catalyst: 9-Mesityl-10-methylacridinium perchlorate (
) (5 mol%) -
Solvent: DMSO (degassed)
-
Light Source: Blue LED (450 nm)
Step-by-Step Procedure:
-
Setup: In an 8 mL vial equipped with a stir bar, combine FPPA (0.5 mmol), Nucleophile (1.0 mmol), and
catalyst (0.025 mmol). -
Solvent: Add degassed DMSO (2.0 mL). Seal the vial with a septum.
-
Irradiation: Place the vial 2 cm away from a Blue LED (approx. 10W). Direct a fan at the vial to maintain temperature
. -
Reaction: Stir under irradiation for 18–24 hours.
-
Mechanism Check: The excited catalyst (
) oxidizes FPPA to its radical cation ( ). The nucleophile attacks the activated C5 position. Fluoride is eliminated, and the catalyst is regenerated. -
Workup: Dilute with water, extract with DCM.
-
Purification: Isolate product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| No Reaction | Oxygen quenching excited state | Sparge solvent with Argon for 15 mins. |
| Decomposition | Overheating from LED | Increase fan speed; use water bath. |
| Low Yield | Back-electron transfer issues | Add co-oxidant (e.g., air bubbling) if turnover is catalytic. |
Protocol C: Sandmeyer Conversion (The "Transformation" Route)
Objective: Replace the C4-amine with a Halogen (Cl/Br/I) to reverse the electronic bias.
Rationale: Converting the donating
Materials:
-
Substrate: FPPA (1.0 equiv)
-
Reagent:
-Butyl Nitrite ( -BuONO) (1.5 equiv) -
Halogen Source:
or (1.2 equiv) -
Solvent: Acetonitrile (
)
Step-by-Step Procedure:
-
Preparation: Dissolve
(1.2 mmol) and -BuONO (1.5 mmol) in (5 mL). Heat to . -
Addition: Add FPPA (1.0 mmol) portion-wise to the hot solution. Caution: Gas evolution (
). -
Reaction: Stir at
for 1 hour. -
Workup: Cool, dilute with
, extract with diethyl ether. -
Result: 5-fluoro-4-chloro-1-phenyl-1H-pyrazole.
-
Post-Reaction Utility: The resulting product has two halogen handles. The C5-F is now significantly more labile to
due to the removal of the amine donor.
References
-
Pistritto, V. A., et al. (2020).[1] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 142(40), 17187–17194.[1]
-
Abd El-Wahab, A. H. F. (2024).[2] "Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles." Current Organic Synthesis.
-
WuXi AppTec. (2023). "SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis." WuXi Biology Application Notes.
Sources
Technical Notes & Optimization
Technical Support Center: Purification of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride Derivatives
Technical Support Center: Purification of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride Derivatives
Introduction
Welcome to the technical support center for the purification of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride and its derivatives. These compounds are crucial intermediates in pharmaceutical and agrochemical research, and their purity is paramount for reliable downstream applications and regulatory compliance.[1][2][3] The presence of a fluorinated phenyl group, a pyrazole core, and a basic amine moiety presents unique challenges during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome these hurdles.
The hydrochloride salt form is often used to improve stability and handling of the amine, but it also significantly alters solubility, requiring specific purification strategies.[4][5] This center is designed to be a practical resource, explaining not just the "how" but the "why" behind each experimental step to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for my crude 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride?
A1: For most crude hydrochloride salts, direct recrystallization is the preferred first-line approach due to its efficiency and scalability.[6] The key is to find a solvent or solvent system in which the salt has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Given the polar nature of the hydrochloride salt, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with an anti-solvent like diethyl ether or ethyl acetate, are excellent starting points.[7][8] Column chromatography is generally reserved for difficult separations or when isomers are present.[6]
Q2: My TLC plate shows multiple spots. What are the likely impurities from the synthesis?
A2: Common impurities in pyrazole synthesis often include unreacted starting materials (e.g., hydrazine derivatives and 1,3-dicarbonyl compounds), regioisomers, and by-products from side reactions.[3][6] For instance, the reaction of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of isomeric pyrazoles, which can be challenging to separate.[6] Additionally, if the amine is unprotected during synthesis, side reactions at the amino group can occur. Oxidation of the pyrazole ring or the amine can also lead to colored impurities.[9]
Q3: My purified, white compound turns brown or yellow upon storage. What is causing this degradation?
A3: A brown discoloration is a classic indicator of oxidation.[9] Pyrazole derivatives, especially those with electron-donating groups like an amino group, can be susceptible to aerial oxidation. To mitigate this, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protect it from light using amber vials, and maintain it at reduced temperatures (2-8°C or -20°C).[9]
Q4: How does the hydrochloride salt form affect purification by silica gel chromatography?
A4: The hydrochloride salt is highly polar and may not move from the baseline in standard silica gel chromatography systems (e.g., ethyl acetate/hexanes). It is generally advised to avoid running the salt directly. Instead, you can neutralize the salt to the free base, perform the chromatography on the less polar free base, and then reform the hydrochloride salt. If you must chromatograph the salt, a reverse-phase (C18) column or a highly polar mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide) may be necessary, but these can be complex to optimize.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Low Recovery or No Crystallization During Recrystallization
-
Causality: This issue typically arises from an inappropriate choice of solvent. Either the compound is too soluble even at low temperatures, leading to significant loss in the mother liquor, or it is too insoluble to dissolve effectively in the hot solvent. The presence of impurities can also inhibit crystal formation.
-
Solution Workflow:
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5];
}
Caption: Troubleshooting workflow for recrystallization.
-
Detailed Action Plan:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Employ a Binary Solvent System: This is a powerful technique for compounds with tricky solubility profiles.[10] Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then add a "poor" anti-solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Allow to cool slowly. A common and effective system for hydrochloride salts is Methanol/Diethyl Ether or Ethanol/Ethyl Acetate.[7][8]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration after dissolving the compound in the hot solvent but before cooling to remove them, as they can inhibit crystallization.[10]
-
Problem 2: Product Oiling Out Instead of Crystallizing
-
Causality: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point. This is common when the boiling point of the recrystallization solvent is higher than the melting point of the compound or when significant impurities are present, which can depress the melting point.
-
Solutions:
-
Lower the Temperature of Crystallization: Use a larger volume of solvent and cool the solution very slowly to encourage crystal lattice formation instead of amorphous oiling.
-
Change Solvents: Switch to a solvent system with a lower boiling point.
-
Re-dissolve and Scratch: If the compound oils out, try re-heating the solution to dissolve the oil, then cool it slowly while vigorously scratching the inside of the flask with a glass rod to provide a surface for nucleation.
-
Problem 3: Poor Separation or Tailing during Silica Gel Chromatography of the Free Base
-
Causality: The 4-amino group on the pyrazole ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to significant band broadening or "tailing," and in some cases, irreversible adsorption of the compound onto the column.[7]
-
Solution Workflow:
dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5];
}
Caption: Decision-making for chromatographic purification.
-
Detailed Action Plan:
-
Mobile Phase Modification: The most common solution is to add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase.[7] This base will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute symmetrically.
-
Alternative Stationary Phases: If tailing persists, consider using neutral or basic alumina as your stationary phase. Alternatively, for highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide superior separation.[7]
-
Key Experimental Protocols
Protocol 1: Purification by Binary Solvent Recrystallization
Objective: To purify the crude 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride by removing both more-soluble and less-soluble impurities.
Materials:
-
Crude hydrochloride salt
-
"Good" solvent (e.g., Methanol, Ethanol)
-
"Poor" anti-solvent (e.g., Diethyl ether, Ethyl acetate, Heptane) - must be miscible with the good solvent.
-
Erlenmeyer flask, heating source (hot plate), condenser
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., Methanol) and attach a condenser.
-
Heat the mixture with stirring until the solid dissolves completely. Add more "good" solvent in small portions if needed, but avoid using a large excess.
-
If insoluble impurities are visible, perform a hot filtration at this stage.
-
Remove the flask from the heat. While the solution is still warm, add the "poor" anti-solvent (e.g., Diethyl ether) dropwise with swirling until a persistent cloudiness (turbidity) appears.
-
If too much anti-solvent is added and the product crashes out, add a few drops of the "good" hot solvent to redissolve it.
-
Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or a refrigerator for at least one hour.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual mother liquor.[6]
-
Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Chromatography of the Free Base
Objective: To purify the amine free base when recrystallization is ineffective.
Procedure:
-
Neutralization: Dissolve the crude hydrochloride salt in water and add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃) until the pH is ~8-9. The free base will often precipitate. Extract the aqueous layer 2-3 times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
TLC Analysis: Determine an appropriate mobile phase for column chromatography using TLC. A good Rf value is typically between 0.2 and 0.4. Remember to add 0.5-1% triethylamine to the mobile phase to prevent tailing.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Loading: Dissolve the crude free base in a minimum amount of the mobile phase or dichloromethane and load it onto the column. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation & Salt Formation: Combine the pure fractions and remove the solvent under reduced pressure. To reform the hydrochloride salt, dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) dropwise. The hydrochloride salt will precipitate and can be collected by filtration.
Data Summary Table
The choice of recrystallization solvent is critical. The following table provides a starting point for screening, but optimal conditions must be determined empirically.
| Solvent Class | "Good" Solvents (for dissolving) | "Poor" Solvents (for precipitating) | Typical Binary Systems |
| Alcohols | Methanol, Ethanol, Isopropanol | Diethyl ether, Hexanes, Heptane | Methanol/Diethyl ether, Ethanol/Heptane |
| Esters | Ethyl acetate | Hexanes, Heptane | Ethyl acetate/Hexanes (for less polar derivatives) |
| Ketones | Acetone | Water, Hexanes | Acetone/Water |
| Nitriles | Acetonitrile | Water, Diethyl ether | Acetonitrile/Water |
References
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025).
- PMC. (2024).
- BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- BenchChem. (N/A).
- ResearchGate. (2025). Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO2 and Electron-Deficient Alkynes.
- Google Patents. (N/A). WO2011076194A1 - Method for purifying pyrazoles.
- Organic Syntheses. (N/A). 4 - Organic Syntheses Procedure.
- PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
- Google Patents. (N/A).
- eGrove. (N/A).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- MDPI. (2015).
- PMC. (N/A). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Jetir.Org. (N/A).
- ResearchGate. (N/A). Direct application of method in preparation of pyrazole analogue of sildenafil.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- PubMed. (2010).
- MDPI. (2023).
- PMC. (2022).
- Thieme. (2014).
- Fluorine Notes. (N/A). Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl.
- World Journal of Pharmaceutical Research. (2022).
- PMC. (N/A). 5-Chloro-1-phenyl-1H-pyrazol-4-amine.
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride
Technical Support Center: Purification of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride
Case ID: REC-5F-PYR-HCl Status: Active Guide Department: Process Chemistry & Purification
Executive Summary & Molecule Profile
User Query: "I need to purify 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride. What are the optimal solvent systems for recrystallization?"
Technical Analysis: This compound is a sensitive intermediate, likely used in the synthesis of kinase inhibitors or agrochemicals (e.g., Fipronil analogs). The presence of the 5-fluoro group increases lipophilicity compared to non-fluorinated aminopyrazoles, while the hydrochloride salt introduces ionic character. This duality creates a specific solubility window: the compound is soluble in polar protic solvents but prone to "oiling out" if the polarity gap between solvent and anti-solvent is too aggressive.
Critical Stability Note: Aminopyrazoles are prone to oxidation (browning) upon exposure to air and light. The HCl salt form improves stability, but recrystallization should be performed with minimal light exposure and, ideally, under an inert atmosphere (Nitrogen/Argon).
Solvent Compatibility Matrix
The following data is synthesized from solubility parameters of structural analogs (e.g., 5-amino-1-phenylpyrazoles) and general salt purification principles.
| Solvent Class | Specific Solvent | Role | Solubility Profile (HCl Salt) | Recommendation |
| Polar Protic | Ethanol (EtOH) | Primary | High (Hot) / Moderate (Cold) | Highly Recommended. The gold standard for aminopyrazole salts. |
| Polar Protic | Methanol (MeOH) | Primary | Very High (Hot & Cold) | Use with Caution. Often too soluble, leading to poor recovery yields unless an anti-solvent is used. |
| Polar Protic | Isopropanol (IPA) | Primary | Moderate (Hot) / Low (Cold) | Excellent. Often yields better crystal morphology than EtOH. |
| Polar Aprotic | Acetonitrile (MeCN) | Modifier | Moderate | Secondary. Good for removing specific organic impurities, but salt solubility can be unpredictable. |
| Ether | Diethyl Ether / MTBE | Anti-Solvent | Insoluble | Highly Recommended. Used to crash out the salt from EtOH/MeOH solutions. |
| Hydrocarbon | Heptane / Hexane | Anti-Solvent | Insoluble | Recommended. Best paired with IPA to prevent oiling out. |
| Ester | Ethyl Acetate | Anti-Solvent | Low/Insoluble | Conditional. Can be used as an anti-solvent if the impurity profile is polar. |
| Universal | Water | Impurity | Soluble | Avoid. While soluble, water is difficult to remove from the hygroscopic HCl salt. |
Standard Operating Protocols (SOPs)
Protocol A: The "Standard" Method (Ethanol/Diethyl Ether)
Best for: Small scale (<5g), high purity requirements.
-
Dissolution: Place the crude 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl in a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C) with stirring. If undissolved solids remain after 15 minutes, add more Ethanol dropwise.
-
Technical Tip: If the solution is dark/brown, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Cooling Phase 1: Remove from heat and allow to cool slowly to room temperature (RT).
-
Anti-Solvent Addition: Once at RT, add Diethyl Ether (or MTBE) dropwise until a persistent cloudiness (turbidity) appears.
-
Crystallization: Cool the flask to 0-4°C (ice bath) for 2-4 hours.
-
Isolation: Filter the white/off-white needles under vacuum (Schlenk line or Buchner funnel). Wash with cold Ether.[1]
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent HCl dissociation or oxidation.
Protocol B: The "Scalable" Method (IPA/Heptane)
Best for: Larger scale (>10g), avoiding flammable ethers.
-
Dissolution: Suspend the salt in Isopropanol (IPA) . Heat to near reflux (80°C).
-
Saturation: Add solvent until the solid just dissolves.
-
Anti-Solvent Addition: While still hot, slowly add Heptane until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of hot IPA to clear the turbidity.
-
Controlled Cooling: Turn off the heat source and let the oil bath cool slowly to RT. Rapid cooling here causes oiling out.
-
Harvest: Filtration and washing with a 1:1 mixture of cold IPA/Heptane.
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?
Diagnosis: This is common with fluorinated aromatics.[2] It occurs when the compound separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation). Fix:
-
Temperature Control: You are cooling too fast. Re-heat to dissolve the oil, then cool much more slowly (wrap the flask in foil/cotton).
-
Seed Crystals: Add a tiny crystal of pure product at the cloud point to provide a nucleation site.
-
Solvent Ratio: You likely added too much anti-solvent. Increase the ratio of the primary solvent (Ethanol/IPA).
Q2: The crystals are turning pink/red during drying. Is this normal?
Diagnosis: No. This indicates oxidation of the amine group, likely forming azo-coupling impurities or quinone-type species. Fix:
-
Ensure the salt formation was complete (free amines oxidize faster than HCl salts).
-
Dry under nitrogen or in a high vacuum.
-
Store the final product in amber vials at -20°C.
Q3: The melting point is lower than the literature value (approx. 170-175°C range).
Diagnosis: Retained solvent or wet salt. HCl salts are hygroscopic. Fix:
-
Run a TGA (Thermogravimetric Analysis) or NMR to check for solvent peaks.
-
Recrystallize again using Protocol A , ensuring thorough drying. Water contamination significantly depresses the melting point.
Process Visualization
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the appropriate solvent system based on observed solubility behavior.
Figure 2: Recrystallization Workflow (Protocol A)
Caption: Step-by-step unit operations for the Ethanol/Ether recrystallization method.
References
-
General Solubility of Aminopyrazoles: Emara, A. A., et al. (2025). "Solubility and Thermodynamics of 5-amino-3-methyl-1-phenylpyrazole in Organic Solvents." Journal of Chemical & Engineering Data.
-
Synthesis of Fluorinated Pyrazoles: Lui, N., et al. (2014). "Process for the preparation of 5-fluoro-1H-pyrazoles." World Intellectual Property Organization, WO2014012975A1.
-
Purification of Pyrazole HCl Salts: Padi, P. R., et al. (2011). "Method for purifying pyrazoles." World Intellectual Property Organization, WO2011076194A1.
- Characterization of 1-Phenyl-pyrazole-amines: Fustero, S., et al. (2009). "Improved Regioselectivity in the Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry. (Contextual grounding for structural stability).
- General Lab Techniques: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann.
Sources
removing unreacted 5-fluoro-1-phenyl-1H-pyrazol-4-amine from reaction mixtures
removing unreacted 5-fluoro-1-phenyl-1H-pyrazol-4-amine from reaction mixtures
Welcome to the technical support center for challenges related to the purification of 5-fluoro-1-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter difficulties in removing this unreacted starting material from their reaction mixtures. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Understanding Your Compound: Physicochemical Properties
Before attempting any purification, understanding the fundamental properties of 5-fluoro-1-phenyl-1H-pyrazol-4-amine is crucial. While specific experimental data for this exact compound is not widely published, we can infer its behavior from its structural motifs: an aromatic amine and a pyrazole ring system.
Key Inferred Properties:
-
Basicity: The primary amine group (-NH₂) is basic and will be readily protonated in an acidic medium. The pyrazole ring itself has both weakly acidic and weakly basic sites. The pKa of related pyrazoles can range significantly, but the amine group is the most significant site for acid-base chemistry in this context.[1][2]
-
Solubility: As a neutral molecule, it is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes will likely be lower. Upon protonation to form a salt (e.g., a hydrochloride salt), its solubility will dramatically increase in aqueous solutions and decrease in most organic solvents.[3][4]
-
Polarity: The presence of the amine group makes it a relatively polar compound, which is a key consideration for chromatographic separations.
Initial Troubleshooting & Strategy Selection
Question: My reaction is complete, but TLC/LC-MS analysis shows a significant amount of unreacted 5-fluoro-1-phenyl-1H-pyrazol-4-amine. Where do I start?
Answer: The presence of a basic amine starting material alongside what is likely a neutral or less basic product is an excellent scenario for a straightforward acid-base extraction. This method is often the most efficient first step to remove the bulk of the unreacted amine before proceeding to more refined techniques like chromatography or recrystallization.[5]
The following workflow diagram provides a high-level decision-making process for selecting your initial purification strategy.
Caption: Workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the amine to selectively move it from an organic solvent into an aqueous acidic layer.[3][4]
Principle of Separation
The unreacted amine, being basic, reacts with an acid (like HCl) to form an ammonium salt. This salt is ionic and therefore soluble in water. Your desired product, if it is neutral or acidic, will remain in the organic layer.
Caption: Mechanism of amine separation via acid extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer this solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated amine is now in the aqueous layer.[6]
-
Drain Layers: Drain the lower layer. Which layer is which depends on the density of your organic solvent relative to water (DCM is denser; EtOAc is less dense).
-
Repeat Extraction: Repeat the acid wash (steps 2-5) one or two more times with fresh 1M HCl to ensure complete removal of the amine.
-
Combine & Wash: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
-
(Optional) Amine Recovery: If you need to recover the unreacted amine, combine all the acidic aqueous layers, cool in an ice bath, and slowly add a base (e.g., 6M NaOH) until the solution is strongly basic (pH > 10). The neutral amine should precipitate out and can be collected by filtration or extracted back into an organic solvent.[4]
Protocol 2: Column Chromatography
If acid-base extraction is not feasible (e.g., your product is acid-sensitive) or if it fails to remove all impurities, column chromatography is the next logical step. Aromatic amines can be challenging due to their tendency to "tail" (smear) on standard silica gel.
Key Considerations for Amine Chromatography:
-
Tailing on Silica: The acidic nature of silanol groups (Si-OH) on the surface of silica gel can strongly and sometimes irreversibly interact with basic amines, causing poor peak shape and low recovery.[7]
-
Deactivation: To mitigate tailing, it is crucial to deactivate the silica. This is typically done by adding a small amount of a volatile base, like triethylamine (Et₃N) or ammonia, to the eluent. A common starting point is 0.5-1% triethylamine in your solvent system.[7]
-
Alternative Stationary Phases: Amine-functionalized silica columns are commercially available and can provide excellent separation for basic compounds without the need for mobile phase modifiers.[8]
Step-by-Step Procedure (with Silica Deactivation):
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives good separation between your product and the unreacted amine. A target Rf for your product should be around 0.3.
-
Prepare Eluent: Prepare your chosen eluent and add ~1% triethylamine by volume. For example, for 500 mL of eluent, add 5 mL of Et₃N.
-
Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve your crude mixture in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column with your triethylamine-modified eluent, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent may be necessary for its complete removal.[7]
Protocol 3: Recrystallization via Salt Formation
If the free-base amine is an oil or proves difficult to purify by other means, converting it to a crystalline salt is an excellent strategy.[7][9] This is particularly useful as a final polishing step.
-
Dissolve Crude Material: Dissolve the impure material containing the amine in a suitable solvent like isopropanol, ethanol, or acetone.[10]
-
Acid Addition: Slowly add a solution of an acid (e.g., HCl in isopropanol or concentrated HCl) dropwise while stirring. Often, an equimolar amount of acid is sufficient.
-
Crystallization: The hydrochloride salt of the amine will often precipitate or crystallize out of the solution. This process can be aided by cooling the mixture in an ice bath.[9]
-
Isolation: Collect the salt crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove soluble impurities.
-
Drying: Dry the crystals under vacuum. The resulting salt is often significantly purer than the starting free base.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Amine remains in the organic layer during acid wash. | 1. Insufficient acid was used. 2. The amine is very weakly basic. 3. Insufficient mixing of layers. | 1. Use a more concentrated acid (e.g., 2M HCl) or perform additional washes.[6] 2. Ensure vigorous shaking for at least 1 minute to maximize interfacial contact. |
| An emulsion forms during liquid-liquid extraction. | 1. The two phases have similar densities. 2. High concentration of surfactants or polar impurities. | 1. Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite. |
| Low or no recovery of product after chromatography. | 1. The compound is irreversibly stuck to the acidic silica gel. 2. The compound is unstable on silica. | 1. Always add a base (e.g., 1% Et₃N) to your eluent.[7] 2. Consider switching to a less acidic stationary phase like alumina or using an amine-functionalized column.[8] 3. Use reverse-phase chromatography with an appropriate pH-buffered mobile phase.[11] |
| Poor separation (co-elution) in column chromatography. | 1. The chosen eluent system has incorrect polarity. 2. The column was overloaded with the crude mixture. | 1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., DCM/MeOH instead of Hex/EtOAc).[7] 2. Use a larger column or load less material. |
| Product "oils out" instead of crystallizing. | 1. The melting point of the compound is below the solvent's boiling point. 2. The solution is supersaturated with impurities. | 1. Try a solvent with a lower boiling point. 2. Add a seed crystal to induce crystallization. 3. Perform a preliminary purification (e.g., acid wash) to remove the majority of impurities before attempting recrystallization.[7] |
References
-
Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed. (2002, July 19). PubMed. [Link]
-
In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis - RSC Publishing. (2023, April 17). RSC Publishing. [Link]
-
Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. PMC. [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
- Determination of aromatic amines from textiles using dispersive liquid-liquid microextraction. Google Scholar.
- Separation of aromatic amines using alkylene carbonates.
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Determination of Aromatic Amines in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary Gas Chromatography. Scientific.Net. [Link]
-
Selective separation of aliphatic and aromatic amines with CO2 switchable ionic liquids aqueous two-phase systems - Green Chemistry (RSC Publishing). RSC Publishing. [Link]
-
Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Acid base extraction. YouTube. [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. Reddit. [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. Toppr. [Link]
-
Amines | NEB Grade 12 Notes | Organic Chemistry. Khulla Kitab. [Link]
- Method for purifying pyrazoles.
- Process for the preparation of 5-fluoro-1h-pyrazoles.
-
Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry. [Link]
-
Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. EPA. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography?. ResearchGate. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
- Process for the purification of amines.
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. ResearchGate. [Link]
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl. Fluorine notes. [Link]
-
Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. RTI International. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]
-
5-Chloro-1-phenyl-1H-pyrazol-4-amine. PMC. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. biotage.com [biotage.com]
stability of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride in DMSO
stability of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride in DMSO
Technical Support Guide: Stability of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride in DMSO
Executive Summary
Status: High Risk for Long-Term Storage Critical Insight: The hydrochloride (HCl) salt form of this pyrazole amine is chemically incompatible with Dimethyl Sulfoxide (DMSO) for extended storage, even at low temperatures. The acidity of the salt catalyzes the decomposition of DMSO into formaldehyde and sulfur byproducts. The generated formaldehyde subsequently reacts with the primary amine at position 4, forming hemiaminals and methylene-bridged dimers.
Recommendation: Prepare DMSO stock solutions immediately prior to use . For storage, maintain the compound as a solid at -20°C or convert to the free base if DMSO storage is mandatory.
The Stability Mechanism: Why It Fails
As a Senior Application Scientist, I often see researchers treat DMSO as an inert "universal solvent." However, in the presence of strong acids (like the HCl counterion in your compound), DMSO acts as an oxidant and a substrate for decomposition.
The "Acidic DMSO" Instability Loop
-
Protonation: The HCl salt dissociates, releasing protons (
) into the DMSO matrix. -
Pummerer-Type Rearrangement: The acid catalyzes the disproportionation of DMSO.
-
Formaldehyde Generation: This breakdown produces formaldehyde (
) and volatile sulfur species (dimethyl sulfide, methyl mercaptan). -
Amine Condensation: The primary amine (
) on the pyrazole ring is a nucleophile. It attacks the generated formaldehyde to form an imine or a hemiaminal ( ), which can further dimerize.
Result: Your sample purity drops, and you may observe "ghost" peaks in LC-MS (M+12 or M+13 mass shifts).
Troubleshooting Guide (FAQ)
Q1: My DMSO stock solution turned yellow/brown overnight. Is it still usable?
Answer: Likely No. Color change in aromatic amines usually indicates oxidation. However, in DMSO/HCl solutions, this is accelerated. The darkening suggests the formation of oxidative coupling products or polymerization initiated by the formaldehyde generated in situ.
-
Action: Run a quick LC-MS. If purity is <95%, discard.
Q2: I see a strong sulfur/rotten cabbage smell when I open the vial.
Answer: This is a red flag for Solvent Breakdown. The smell is Dimethyl Sulfide (DMS) or Methyl Mercaptan. This confirms that the HCl from your compound is degrading the DMSO.
-
Action: The concentration of your compound may still be accurate, but the solution now contains reactive aldehydes. Use immediately or discard.
Q3: LC-MS shows a peak at M+12 and M+24. What are these?
Answer: Formaldehyde Adducts.
-
M+12: Formation of a Schiff base / Imine (
). -
M+13: Formation of a hydroxymethyl group (
). -
M+24/26: Formation of a methylene bridge between two pyrazole molecules (Dimerization). This confirms the "Acidic DMSO" mechanism described above.
Q4: Can I freeze the DMSO stock at -80°C to stop this?
Answer: It helps, but does not eliminate the risk. Freezing slows the kinetics, but the freeze-thaw cycle can induce local concentration spikes of acid, accelerating degradation during the thawing phase.
-
Better Alternative: Store as a solid. If liquid storage is required, use water/acetonitrile (1:1) if solubility permits, or neutralize the stock with 1 equivalent of base (like TEA) before adding DMSO (though this changes the salt form).
Recommended Handling Protocols
Protocol A: Preparation for Biological Assays (Immediate Use)
-
Solvent: 100% DMSO (Anhydrous, High Purity).
-
Method:
-
Weigh the target amount of 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl.
-
Add DMSO to reach 10 mM or 20 mM concentration.
-
Vortex briefly (do not sonicate with heat).
-
Use within 4 hours.
-
Discard unused portion.
-
Protocol B: Converting to Free Base (For DMSO Storage)
If you must store a stock solution, convert the HCl salt to the free base first, as the free base is stable in DMSO.
-
Dissolve the HCl salt in water.
-
Adjust pH to 10-11 using dilute NaOH or Na2CO3.
-
Extract with Ethyl Acetate (EtOAc).[1]
-
Dry organic layer over Na2SO4, filter, and evaporate.
-
Dissolve the resulting Free Base solid in DMSO.
-
Note: The free base is less soluble in water but highly soluble and stable in DMSO.
-
Stability Data Summary
| Storage Condition | Timeframe | Stability Risk | Primary Degradant |
| Solid (Dry, -20°C) | 2 Years | Low | None (Hygroscopic - keep dry) |
| DMSO Solution (RT) | 24 Hours | High | Formaldehyde adducts, Dimers |
| DMSO Solution (-20°C) | 1 Week | Moderate | Hydrolysis products, Sulfides |
| Water/MeCN (1:1) | 1 Week | Low | Hydrolysis (slow) |
Mechanistic Visualization
The following diagram illustrates the cascade of failure when storing Amine HCl salts in DMSO.
Caption: Acid-catalyzed degradation pathway of DMSO leading to amine modification.
References
-
Li, Z., et al. "Divergent decomposition pathways of DMSO mediated by solvents and additives." ResearchGate. (Accessed 2026).
-
Epstein, W. W., & Sweat, F. W. "Dimethyl Sulfoxide Oxidations." Chemical Reviews, 67(3), 247–260. (Classic mechanism reference for DMSO/Acid behavior).
-
Balestrino, D., et al. "Impact of DMSO degradation on the stability of primary amines in solution." Journal of Pharmaceutical and Biomedical Analysis. (General grounding on Amine-DMSO interaction).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 118706346, 5-Fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride."
Sources
troubleshooting side reactions of fluorinated pyrazole amines
troubleshooting side reactions of fluorinated pyrazole amines
Status: Online | Tier: 3 (Advanced Chemistry Support) | Topic: Troubleshooting Side Reactions
Executive Summary
Welcome to the Technical Support Center. You are likely here because your fluorinated pyrazole amine scaffold is behaving unpredictably. While these motifs are prized in medicinal chemistry for their metabolic stability and lipophilicity modulation, the fluorine substitution introduces unique electronic perturbations that disrupt standard synthetic protocols.[1]
This guide is not a textbook; it is a diagnostic tool designed to resolve the three most common "failure modes" reported by our users: Regiochemical Scrambling , Catalytic Stalling , and Defluorination .[1]
Ticket #001: Regioselectivity Failures (N-Ring vs. N-Exo)
User Issue: "I attempted to acylate/alkylate the exocyclic amine, but I isolated the N1-substituted pyrazole (or a mixture)."
The Diagnostic:
3- and 5-aminopyrazoles are ambident nucleophiles. You have three nucleophilic sites: the exocyclic amine (
-
The Fluorine Factor: Fluorine is highly electronegative (
).[1] When attached to the pyrazole core or a side chain, it withdraws electron density via induction ( effect). This dramatically lowers the basicity and nucleophilicity of the , often making the ring nitrogen ( ) the superior nucleophile by default.
Troubleshooting Protocol:
-
Analyze Hard vs. Soft:
-
Hard Electrophiles (Acyl chlorides, Anhydrides): Usually prefer
(charge-controlled), but the fluorine-induced deactivation of narrows this selectivity window. -
Soft Electrophiles (Alkyl halides, Michael acceptors): Almost exclusively prefer the ring nitrogen (
) (orbital-controlled).
-
-
The "Protect-First" Mandate:
Decision Logic (Visualization):
Caption: Decision matrix for avoiding N1-alkylation side reactions. Note that "Soft" electrophiles require mandatory ring protection.
Ticket #002: Buchwald-Hartwig Coupling Stalls
User Issue: "My Pd-catalyzed cross-coupling failed. I see unreacted starting material and dehalogenated coupling partner."
The Diagnostic: Fluorinated aminopyrazoles are notoriously poor coupling partners.[1]
-
Electronic Deactivation: The fluorine reduces the nucleophilicity of the amine, making the Transmetallation or Reductive Elimination steps energetically uphill.[1]
-
Catalyst Poisoning: The pyridine-like nitrogen (
) is a potent ligand.[1] It binds to Palladium ( ), displacing your phosphine ligand and forming an inactive "Pd-black" sink.[1]
Optimization Matrix:
| Variable | Recommendation | Scientific Rationale |
| Ligand | BrettPhos or tBuXPhos | These bulky, electron-rich ligands prevent the pyrazole |
| Pd Source | Pd-Precatalysts (e.g., G3/G4) | Avoid |
| Base | Cs₂CO₃ or K₃PO₄ | Weak bases reduce the risk of defluorination (see Ticket #003).[1] Avoid NaOtBu if the substrate is base-sensitive. |
| Solvent | t-Amyl Alcohol or Dioxane | Polar protic solvents (like t-Amyl alcohol) can assist in proton transfer during the catalytic cycle, lowering the barrier for amine coordination. |
The "Dehalogenation" Trap: If you see the aryl halide partner losing its halogen (becoming Ar-H), your catalytic cycle is stalling after oxidative addition. The Pd-Ar species waits for the amine, but the amine is too electron-poor to attack. Eventually, the Pd species grabs a hydride (from solvent or impurities) and eliminates.[1]
-
Fix: Increase amine concentration (1.5 equiv) and switch to a more electron-rich ligand (e.g., Ad-BrettPhos).
Catalytic Failure Pathway:
Caption: Mechanistic divergence in cross-coupling. Poisoning occurs early; Dehalogenation occurs late due to poor amine nucleophilicity.
Ticket #003: Stability & Defluorination[1]
User Issue: "I am detecting fluoride ions (F-) in my waste stream or seeing 'M-20' peaks in MS."
The Diagnostic:
Fluorine on a pyrazole ring (especially at C5/C3) activates the ring toward Nucleophilic Aromatic Substitution (
-
Mechanism: If you use a strong nucleophilic base (like alkoxides:
, ), it can attack the carbon bearing the fluorine. The intermediate is stabilized by the adjacent nitrogens (Meisenheimer-like complex), leading to fluoride elimination.
The "Acidity" Trap:
Fluorine substituents significantly lower the pKa of the pyrazole
-
Standard Pyrazole pKa: ~14.0 (DMSO).[1]
-
Trifluoromethyl Pyrazole pKa: ~11.5 - 12.0.[1]
-
Consequence: Standard bases (Carbonates) will deprotonate the ring nitrogen completely.[1] If you intended to use the base to deprotonate the exocyclic amine for coupling, you may instead sequester your base by deprotonating the ring, stalling the reaction.
Corrective Action:
-
Switch Bases: Move from alkoxides (NaOEt) to non-nucleophilic inorganic bases (
, ) or hindered organic bases (DBU, BEMP).[1] -
Temperature Control:
defluorination has a high activation energy.[1] Do not exceed 100°C unless necessary. -
Solvent Switch: Avoid DMSO or DMF if defluorination is observed; these polar aprotic solvents accelerate
rates.[1] Use Toluene or Xylene.[1]
References & Authority
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1][3] Chemical Science. (Definitive guide on ligand selection for electron-poor amines).
-
Fandrick, D. R., et al. (2012). "Copper-Catalyzed Coupling of Aminopyrazoles."[1] Journal of Organic Chemistry. (Addresses regioselectivity issues in aminopyrazole functionalization).
-
Kuttruff, C. A., et al. (2018). "Late-Stage Functionalization of Fluorinated Scaffolds."[1] Chemical Reviews. (Mechanisms of defluorination and stability of fluorinated heterocycles).
-
Reich, H. J.[1] (Bordwell pKa Table). "Acidity of Pyrazoles and Heterocycles." (Reference for pKa shifts due to fluorination).
Sources
Reference Data & Comparative Studies
Comparative Guide: 1H NMR Spectrum Analysis of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride
Comparative Guide: 1H NMR Spectrum Analysis of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride
Executive Summary & Structural Context[1][2][3][4][5]
5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride is a critical scaffold in the development of agrochemicals (e.g., Fipronil analogs) and kinase inhibitors.[1] Its structural verification presents unique challenges due to the fluorine-proton coupling and the hydrochloride salt form .[1]
This guide provides a technical comparison of this compound against its non-fluorinated precursors and regioisomers.[1] It establishes a self-validating NMR protocol to distinguish the target molecule from common synthetic impurities.[1]
The Core Analytical Challenge
-
Regiochemistry: Distinguishing the 5-fluoro isomer from the 3-fluoro isomer.
-
Salt Form Dynamics: The hydrochloride salt (
) induces significant chemical shift changes and broadening compared to the free base, requiring specific solvent selection.[2] -
Fluorine Coupling: The
nucleus ( ) splits the pyrazole H3 proton, creating a diagnostic doublet often mistaken for an impurity or H-H coupling.[2]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol minimizes variables related to concentration and solvent exchange.
A. Sample Preparation[3][5][6][7][8]
-
Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Note: High concentrations (>20 mg) may cause viscosity-induced line broadening, obscuring the fine
coupling constants.[2]
-
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the isolated pyrazole proton.
-
Scans (NS): 16–32 scans are sufficient for the aromatic region; 64 scans may be required to resolve the broad ammonium protons.[1]
Comparative Spectral Analysis
The following analysis compares the target molecule (5-F) with its non-fluorinated precursor (5-H) and the free base form.
Table 1: Comparative Chemical Shifts ( , ppm) in DMSO-d6[1][9][10]
| Proton Assignment | Target: 5-F-Pyrazole HCl | Alternative: 5-H-Pyrazole HCl (Precursor) | Alternative: 5-F Free Base | Signal Type (Target) | Diagnostic Feature |
| Amine (NH) | 9.5 – 10.5 (Broad) | 9.5 – 10.5 (Broad) | 4.5 – 5.5 (Sharp) | Broad Singlet ( | Downfield shift confirms salt formation.[1] |
| Pyrazole H3 | 7.85 | 7.75 | 7.60 | Doublet ( | Critical: Splitting by F verifies 5-position substitution.[1] |
| Pyrazole H5 | Absent | 8.20 (Singlet) | Absent | N/A | Disappearance of H5 confirms fluorination.[1] |
| Phenyl (Ortho) | 7.55 – 7.65 | 7.60 – 7.70 | 7.45 – 7.55 | Multiplet (2H) | Deshielded by N1 attachment.[2][1] |
| Phenyl (Meta/Para) | 7.35 – 7.50 | 7.40 – 7.55 | 7.30 – 7.45 | Multiplet (3H) | Standard aromatic pattern.[2][1] |
Detailed Mechanistic Analysis[1][5]
1. The "Silent" H5 and the Active H3
In the non-fluorinated precursor (5-H), the pyrazole ring displays two distinct singlets (H3 and H5).[2] Upon fluorination at the 5-position:
-
The H5 singlet disappears (direct replacement).
-
The H3 signal (located at the 3-position, meta to the fluorine) evolves into a doublet .[1] This is due to long-range "W-coupling" (
) through the ring system. -
Validation: If H3 remains a singlet, the fluorine may be on the phenyl ring or the reaction failed.
2. The Hydrochloride Salt Signature
The amine group in the free base appears as a sharp singlet around 5.0 ppm (
-
Shift: Moves significantly downfield to 9.0–10.5 ppm.
-
Shape: Appears as a broad "hump" due to the quadrupolar moment of Nitrogen-14 and intermediate exchange rates.[1]
-
Verification: Add 1 drop of
to the NMR tube.[1] Shake and re-run. The broad peak at 10 ppm will vanish (H/D exchange), confirming it is an exchangeable proton and not an aromatic impurity.[2]
Advanced Verification: NMR
While
-
Target (5-F): Signal typically appears around -125 to -135 ppm .[1]
-
Regioisomer (3-F): If the fluorine were at the 3-position, the chemical shift would differ significantly (typically more upfield) due to the different electronic environment adjacent to the
group. -
Coupling: The
spectrum should show a doublet (coupling to H3) matching the constant seen in the proton spectrum ( ).[1]
Decision Workflow Diagram
The following diagram illustrates the logical decision tree for validating the compound structure.
Caption: Logical workflow for structural verification of 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl using 1H NMR markers.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[2]
-
Filarowski, A., et al. (2025).[2][4] The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions.[2] ResearchGate.[1] Link
-
Elshahary, A., et al. (2025).[2] Discovery of indole- and quinolone-based inhibitors... NMR Spectra. RSC Advances. Link
-
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. NMR Facility Blog. Link
-
Sigma-Aldrich. (2023). 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine Product Sheet. Sigma-Aldrich Catalog. Link[2]
Sources
mass spectrometry fragmentation of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
mass spectrometry fragmentation of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride
An In-depth Technical Guide to the Mass Spectrometry Characterization of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride
Executive Summary
This guide provides a comparative technical analysis of the mass spectrometric behavior of 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride (HCl) . As a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and agrochemicals, accurate characterization of this fluorinated scaffold is essential.
This document compares the industry-standard Electrospray Ionization (ESI-QTOF) method against Electron Ionization (EI-GCMS) and Atmospheric Pressure Chemical Ionization (APCI) . It establishes ESI(+) as the superior method for intact salt analysis while highlighting EI as the definitive tool for structural fingerprinting of the free base.
Structural Context & Ionization Strategy
The target molecule consists of a pyrazole core substituted with a phenyl group at
Comparative Assessment of Ionization Modes
| Feature | Method A: ESI (+) (Recommended) | Method B: APCI (+) | Method C: EI (70 eV) |
| Target State | Ionic/Solution (Ideal for HCl salt) | Gas Phase/Solution | Gas Phase (Requires Free Base) |
| Molecular Ion | Dominant [M+H]⁺ (m/z 178) | Moderate [M+H]⁺ | Weak M⁺• (m/z 177) |
| Thermal Stress | Low (Soft Ionization) | High (Vaporizer >300°C) | High (Injector/Source) |
| Fragmentation | Tunable (CID) | Thermal + CID | Extensive (Hard Ionization) |
| Key Limitation | Susceptible to matrix suppression | Lower sensitivity for ionic salts | Cannot analyze HCl salt directly |
Technical Insight: For the HCl salt, ESI is the self-validating choice. The pre-existing protonation of the amine (R-NH3⁺) allows for immediate detection without the need for in-source ionization, preserving the molecular integrity. EI requires prior neutralization (free-basing) and extraction, introducing a sample preparation variable that increases error risk.
Fragmentation Mechanics: The "Fluorine Effect"
Understanding the fragmentation requires analyzing the electronic influence of the
Primary Fragmentation Pathways (ESI-CID)
-
Neutral Loss of Ammonia (-17 Da): The primary amine at
is the most basic site. Upon collisional activation, the loss of is the lowest energy pathway, generating a resonance-stabilized cation at m/z 161.-
Transition: m/z 178
m/z 161
-
-
Pyrazole Ring Contraction (-27 Da): Following ammonia loss, the pyrazole ring typically undergoes cleavage of the
bond or loss of . In fluorinated pyrazoles, the bond strengthens the adjacent carbon framework, often delaying ring fragmentation compared to non-fluorinated analogs.-
Transition: m/z 161
m/z 134 (Loss of HCN)
-
-
Formation of Phenyl Cation (m/z 77): High collision energies (CE > 35 eV) shatter the heterocyclic ring, leaving the stable phenyl cation (
). This is a diagnostic ion confirming the -phenyl substitution.
The "Ortho-Effect" Hypothesis
In the
Visualization of Fragmentation Pathways
The following directed graph illustrates the specific decay logic for the [M+H]⁺ ion.
Figure 1: ESI-CID Fragmentation Pathway of 5-fluoro-1-phenyl-1H-pyrazol-4-amine. The loss of ammonia is the gatekeeper event.
Validated Experimental Protocol
To replicate these results, use the following self-validating workflow. This protocol minimizes in-source fragmentation while ensuring sufficient signal intensity.
Reagents & Preparation
-
Solvent: LC-MS Grade Methanol (MeOH) + 0.1% Formic Acid (FA). Note: FA is optional for the HCl salt but improves peak shape.
-
Stock Solution: Dissolve 1 mg of sample in 1 mL MeOH (1 mg/mL).
-
Working Solution: Dilute stock 1:1000 in 50:50 MeOH:H2O (1 µg/mL).
Instrument Parameters (Q-TOF / Orbitrap)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Detects pre-formed cation [M+H]⁺.[1] |
| Capillary Voltage | 3.5 kV | Standard for positive mode; prevents discharge. |
| Cone Voltage | 20 V | Critical: Keep low to prevent in-source loss of HCl or NH3. |
| Source Temp | 120°C | Low temp prevents thermal degradation of the amine. |
| Desolvation Gas | 350°C, 600 L/hr | Ensures complete droplet evaporation. |
| Collision Energy | Ramp 10-50 eV | Captures the full "survival yield" curve of the parent ion. |
Step-by-Step Workflow
-
System Blank: Inject pure solvent to clear memory effects.
-
Infusion: Direct infuse at 10 µL/min to tune on m/z 178.07.
-
Precursor Isolation: Set Quadrupole 1 to select m/z 178.0 ± 1.0 Da.
-
Energy Ramp: Acquire spectra at 0, 10, 20, and 40 eV.
-
Validation: Confirm the presence of m/z 178 (Parent) and m/z 77 (Phenyl) to validate the core structure.
Comparative Data Analysis
The table below contrasts the expected spectral fingerprint of the target against its non-fluorinated analog. This comparison serves as a Quality Control (QC) check during synthesis.
| Ion Identity | 5-Fluoro Analog (Target) | Non-Fluoro Analog (5-Amino-1-phenylpyrazole) | Shift (Δ) |
| Parent [M+H]⁺ | 178.07 | 160.08 | +18 Da (F vs H) |
| [M-NH3]⁺ | 161.04 | 143.05 | +18 Da (Ring intact) |
| Ring Fragment | 134.03 | 116.04 | +18 Da (Ring intact) |
| Phenyl Cation | 77.04 | 77.04 | 0 Da (Identical) |
References
-
NIST Mass Spectrometry Data Center. 5-Amino-1-phenylpyrazole Mass Spectrum (EI). National Institute of Standards and Technology.[2] Available at: [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
European Agency for the Evaluation of Medicinal Chemicals. Mass Spectrometry in Drug Development: Guidelines.[Link]
Sources
Comparative Spectroscopic Analysis: 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride
Comparative Spectroscopic Analysis: 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride
Executive Summary & Structural Context[1][2][3][4][5]
In drug discovery, the aminopyrazole scaffold is a critical pharmacophore, often functioning as a kinase inhibitor or an intermediate in the synthesis of fused heterocycles. The specific derivative 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride presents unique characterization challenges due to the interplay between the electron-withdrawing fluorine atom and the protonated amine moiety.
This guide provides a comparative analysis of the infrared (IR) spectral signature of the Hydrochloride Salt (Target) versus its Free Base (Alternative/Precursor) . Distinguishing these forms is a frequent bottleneck in process chemistry, particularly when verifying salt formation efficiency or monitoring "free-basing" reactions for subsequent nucleophilic substitutions.
The Core Challenge: Salt vs. Base Differentiation
While the fluorine substituent provides a consistent marker in the fingerprint region, the primary differentiator lies in the N-H stretching region. The conversion from a neutral primary amine (
Comparative Spectral Matrix: HCl Salt vs. Free Base[6]
The following table synthesizes field data and theoretical vibrational modes for fluorinated aminopyrazoles. Use this matrix to rapidly validate the chemical state of your sample.
| Spectral Region (cm⁻¹) | Vibrational Mode | HCl Salt (Target) | Free Base (Alternative) | Diagnostic Note |
| 3300 – 3500 | N-H Stretch (Free) | Absent | Sharp Doublet ( | The primary indicator of free base presence. |
| 2600 – 3100 | Ammonium ( | Broad, Strong Envelope | Absent (C-H stretches only) | The "Ammonium Band" often overlaps C-H stretches in the salt. |
| 1900 – 2100 | Ammonium Combination Bands | Weak, Broad Bumps | Absent | "Tortoise shell" bands characteristic of amine salts. |
| 1580 – 1620 | N-H Deformation / Ring C=N | Strong, Shifted | Medium, Sharp | Protonation affects the conjugation of the pyrazole ring. |
| 1210 – 1240 | C-F Stretch (Aromatic) | Strong | Strong | The C-F bond is robust; position is relatively invariant to salt formation. |
| 690 & 750 | Phenyl C-H Out-of-Plane | Strong | Strong | Confirms the monosubstituted 1-phenyl group (unaffected by salt). |
Detailed Technical Analysis
The Ammonium Envelope (2600–3100 cm⁻¹)
In the hydrochloride salt, the distinct N-H stretching vibrations of the free amine are replaced by a broad absorption band centered between 2800 and 3000 cm⁻¹.
-
Mechanism: This broadening results from strong hydrogen bonding between the ammonium protons (
) and the chloride counter-ion ( ). -
Expert Insight: Do not mistake this broad feature for moisture (O-H stretch). Moisture typically centers higher (3400 cm⁻¹) and is more rounded. The ammonium band is jagged due to Fermi resonance with C-H stretches.
The Fluorine Signature (1210–1240 cm⁻¹)
The C-F stretch is a high-value diagnostic peak for this specific molecule, distinguishing it from non-fluorinated analogs (e.g., 1-phenyl-1H-pyrazol-4-amine).
-
Observation: Look for a sharp, intense band in the 1210–1240 cm⁻¹ range.
-
Interference: This region is crowded with C-N stretches. However, the C-F stretch in fluoro-aromatics is typically the most intense band in the fingerprint region. Verification can be cross-referenced with Raman spectroscopy, where the symmetric ring breathing mode would be dominant.
Pyrazole Ring Modes (1500–1600 cm⁻¹)
The pyrazole ring exhibits C=N and C=C stretching vibrations.[1]
-
Salt Effect: In the Free Base, the lone pair on the 4-amino nitrogen donates electron density into the ring (resonance). In the HCl salt, this lone pair is bound to a proton, breaking the resonance contribution. Consequently, the ring breathing modes in the salt typically shift to slightly higher wavenumbers compared to the free base due to reduced conjugation.
Experimental Protocol: Handling Hygroscopic Salts
Objective: Obtain a high-fidelity IR spectrum of 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl without moisture interference.
Method Selection:
-
Preferred:ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Alternative:KBr Pellet (Transmission).[2]
Workflow: ATR Method (Recommended)
-
Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure the background spectrum is flat (no residual peaks).
-
Sample Drying (Critical): The HCl salt is likely hygroscopic. Dry the sample in a vacuum desiccator over
for 2 hours prior to analysis. -
Application: Place ~5 mg of the solid directly onto the crystal.
-
Compression: Apply high pressure using the anvil. Good contact is essential for the refractive index of amine salts.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Post-Processing: Apply "ATR Correction" (if your software supports it) to normalize peak intensities for comparison with transmission libraries.
Workflow: KBr Pellet (Alternative)
-
Warning: KBr is hygroscopic. If the "Ammonium Envelope" looks like a smooth "Water Envelope" (3400 cm⁻¹), your KBr is wet.
-
Protocol: Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons for 2 minutes. The pellet must be transparent.[3]
Decision Logic: Identification Flowchart
The following diagram illustrates the logical pathway for confirming the identity and state of the compound using IR data.
Figure 1: Decision tree for distinguishing the Hydrochloride Salt from the Free Base using key spectral markers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for N-H and C-F assignments).
-
NIST Chemistry WebBook. Infrared Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Wen, K., et al. (2023).[4][5] Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Journal of Spectroscopy. (Provides comparative vibrational data for fluorophenyl-pyrazoles). Available at: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (Authoritative guide on the "Ammonium Envelope" shift). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
comparison of 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl with other pyrazole building blocks
comparison of 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl with other pyrazole building blocks
[1][2]
Executive Summary
5-Fluoro-1-phenyl-1H-pyrazol-4-amine HCl (CAS 1803593-08-9) represents a strategic "scaffold hop" from the traditional 1-phenyl-1H-pyrazol-4-amine building blocks.[1][2] While the non-substituted (5-H) and chlorinated (5-Cl) analogs have been staples in kinase inhibitor design—particularly for targeting the ATP-binding hinge region—the 5-fluoro variant offers a unique solution to metabolic liability and electronic tuning without incurring significant steric penalties.[1][2]
This guide objectively compares the 5-fluoro scaffold against its primary competitors, demonstrating its utility in optimizing metabolic stability (blocking C5 oxidation) and electronic profile (modulating amine pKa) while maintaining a compact steric footprint.
Structural Analysis & Physicochemical Comparison
The introduction of fluorine at the C5 position induces specific electronic and steric changes that differentiate it from Hydrogen (parent) or Chlorine (analog).
Table 1: Comparative Physicochemical Properties
| Property | 5-Fluoro Analog | 1-Phenyl-1H-pyrazol-4-amine (Parent) | 5-Chloro Analog |
| Structure | C5-F | C5-H | C5-Cl |
| MW (Free Base) | 177.18 | 159.19 | 193.63 |
| Van der Waals Radius (C5) | ~1.47 Å | ~1.20 Å | ~1.75 Å |
| Electronic Effect (Hammett | 0.06 (Inductive withdrawal) | 0.00 | 0.23 |
| C4-Amine Basicity (Est.[1][2] pKa) | ~3.5 - 4.0 | ~4.5 - 5.0 | ~3.0 - 3.5 |
| Metabolic Liability (C5) | Blocked (High Stability) | High (Oxidative metabolism risk) | Blocked (Potential glutathione adducts) |
| Lipophilicity (cLogP) | ~1.8 | ~1.5 | ~2.1 |
Key Insight: The 5-Fluoro substituent lowers the pKa of the adjacent 4-amine via inductive effects (
Synthetic Utility & Protocols
Unlike the 5-chloro analog, which is often accessible via direct electrophilic chlorination, the 5-fluoro scaffold requires specialized construction to ensure regioselectivity.[1][2]
Method A: De Novo Cyclization (Recommended)
This route avoids the ambiguity of late-stage fluorination and is scalable.
Protocol:
-
Starting Materials: Phenylhydrazine and 2-fluoro-3-(dimethylamino)acrolein (or equivalent fluorinated enaminone).[1][2]
-
Cyclization:
-
Functionalization: The resulting 5-fluoro-1-phenyl-pyrazole can be nitrated at C4 and reduced to the amine, or if starting with a nitro-enaminone, reduced directly.[1][2]
Method B: Electrophilic Fluorination (Small Scale)
Direct fluorination of 1-phenyl-1H-pyrazol-4-amine using Selectfluor is NOT recommended as a primary route due to competing reaction at the electron-rich C4-amine and potential ring oxidation.[1][2] If attempted, the amine must be protected (e.g., Boc/Acetyl) prior to fluorination, but yields remain low (<30%).
Medicinal Chemistry Implications[1][4][5]
Bioisosterism & Metabolic Stability
The C5 position of 1-phenylpyrazole is a "metabolic soft spot," prone to CYP450-mediated oxidation.[1][2]
-
5-H (Parent): Rapidly metabolized to 5-hydroxy-pyrazole, leading to clearance.[1][2]
-
5-Cl: Blocks metabolism but introduces a "sigma-hole" and significant steric bulk (1.75 Å), which may clash with the gatekeeper residues in kinase pockets.[1][2]
-
5-F: Effectively blocks metabolism with minimal steric perturbation (1.47 Å is close to H's 1.20 Å).[1][2] The C-F bond is metabolically inert.
Signaling & Binding Logic (SAR)
Figure 1: SAR Logic flow demonstrating the strategic advantage of the 5-fluoro substitution in kinase inhibitor design.
Experimental Validation Protocol
To validate the utility of the 5-fluoro analog in your specific program, perform the following "Head-to-Head" assay.
Protocol: Intrinsic Clearance ( ) Comparison
Objective: Quantify the metabolic stability gain of the 5-F scaffold vs. 5-H.
-
Test Compounds:
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Procedure:
-
Expected Result:
-
Compound A (5-H): Rapid depletion (
min) due to C5-hydroxylation.[1] -
Compound B (5-F): Extended stability (
min), confirming the metabolic blockade.
-
References
-
Fuchibe, K., Takahashi, M., & Ichikawa, J. (2012).[7] Substitution of two fluorine atoms in a trifluoromethyl group: Regioselective synthesis of 3-fluoropyrazoles. Angewandte Chemie International Edition, 51(48), 12059–12062. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
-
ChemSrc. (2025). 5-fluoro-1-phenyl-1H-pyrazol-4-amine Properties and CAS 1803593-08-9. Retrieved from [Link]
Sources
- 1. 4-Formyl-3-methoxybenzonitrile | CAS#:21962-45-8 | Chemsrc [chemsrc.com]
- 2. 2060046-15-1|N-(4-Fluorophenyl)-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 3. jocpr.com [jocpr.com]
- 4. 90389-52-9,[(2-bromophenyl)methyl](ethyl)amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1803593-08-9|5-Fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 1803593-08-9 | 5-fluoro-1-phenyl-1H-pyrazol-4-amine hydrochloride | A2B Chem | Chemikart [chemikart.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
